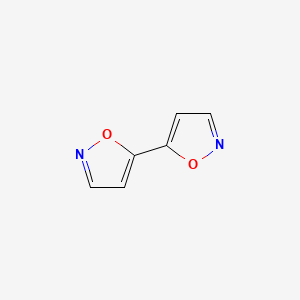

5,5'-Biisoxazole

Description

Significance of Isoxazole (B147169) and Biisoxazole Cores in Heterocyclic Chemistry

The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. nih.gov This structural motif is a key component in a wide array of biologically active compounds. The presence of the N-O bond and the aromatic nature of the ring contribute to its unique reactivity and ability to interact with biological targets. researchgate.net Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties. nih.govijpca.org

Biisoxazoles, which consist of two linked isoxazole rings, represent a class of compounds that leverages the properties of the isoxazole core. The linkage of two heterocyclic rings can lead to molecules with enhanced or novel biological activities and unique material properties. The orientation of the two isoxazole rings relative to each other gives rise to different isomers, each with its own distinct three-dimensional structure and electronic properties.

Overview of 5,5'-Biisoxazole as a Pivotal Biisoxazole Isomer

While direct and extensive research specifically on the parent this compound compound is not widely documented in publicly available literature, its derivatives have been synthesized and studied. These studies often focus on the functionalization of the biisoxazole core to create compounds with tailored properties for applications in areas such as energetic materials. The this compound backbone provides a stable and versatile platform for the attachment of various functional groups.

Historical Context and Evolution of Research on this compound

The history of isoxazole chemistry dates back to the late 19th century. The first synthesis of an isoxazole compound was reported in 1888 by the Italian chemist Giuseppe Renzi. ontosight.ai A significant advancement in the field came in 1903 when Claisen developed a method for synthesizing the isoxazole ring by the oximation of propargylaldehyde acetal. nih.gov Further foundational work was carried out between 1930 and 1946 by Quilico and his group, who extensively studied the synthesis of the isoxazole ring system from nitrile oxides and unsaturated compounds. ijpcbs.com

Research into biisoxazole systems is a more recent development, building upon the foundational knowledge of isoxazole chemistry. Much of the contemporary research on biisoxazoles, including those with a 5,5'-linkage, is driven by their potential applications in medicinal chemistry and materials science. For instance, derivatives of this compound have been investigated for their energetic properties. While a detailed historical timeline for the specific discovery and evolution of research on this compound is not clearly delineated in available sources, the ongoing exploration of isoxazole and its derivatives continues to be an active area of chemical research. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

23296-57-3 |

|---|---|

Molecular Formula |

C6H4N2O2 |

Molecular Weight |

136.11 g/mol |

IUPAC Name |

5-(1,2-oxazol-5-yl)-1,2-oxazole |

InChI |

InChI=1S/C6H4N2O2/c1-3-7-9-5(1)6-2-4-8-10-6/h1-4H |

InChI Key |

YSMPIGJMISTWFY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(ON=C1)C2=CC=NO2 |

Origin of Product |

United States |

Synthetic Methodologies for 5,5 Biisoxazole and Its Derivatives

Strategies for the Construction of the 5,5'-Biisoxazole Core

The formation of the biisoxazole core relies on established isoxazole (B147169) synthesis principles, adapted to create a dimeric structure. Key strategies involve the simultaneous or sequential formation of the two heterocyclic rings.

The [3+2] cycloaddition, or 1,3-dipolar cycloaddition, is a powerful method for constructing five-membered heterocycles like isoxazoles. edu.krd This approach involves the reaction of a 1,3-dipole (such as a nitrile oxide) with a dipolarophile (like an alkyne or alkene). edu.krdresearchgate.net For biisoxazole synthesis, this can be adapted by using a precursor that generates two nitrile oxide units or a di-alkyne.

Dichloroglyoxime (B20624) serves as a stable precursor to dicyanide-N-oxide, a bis-nitrile oxide, which can react with two equivalents of an alkyne to form a biisoxazole system. lookchem.com This method provides a direct, one-pot procedure for synthesizing symmetrically 5,5′-disubstituted-3,3′-bisisoxazoles. The reaction is typically performed by adding an aqueous base, such as potassium hydrogen carbonate, to a mixture of dichloroglyoxime and a terminal alkyne. researchgate.net This approach shows a strong preference for the formation of the 5,5′-disubstituted-3,3′-bisisoxazole over other regioisomers. lookchem.comresearchgate.net

The reaction has been successfully applied to various terminal alkynes, affording the target biisoxazoles in good to excellent yields. lookchem.com It is also effective with activated internal alkynes. For instance, the reaction of dichloroglyoxime with propargyl alcohol leads to the formation of the corresponding 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole. nih.gov Similarly, 2-butyne-1,4-diol (B31916) can be used to generate 4,4′,5,5′-tetrasubstituted-3,3′-bisisoxazole. lookchem.com

Table 1: Examples of Dichloroglyoxime-Based Cycloadditions for 3,3'-Bisisoxazole Synthesis

| Alkyne Substrate | Product (5,5'-Substituent) | Yield | Reference |

|---|---|---|---|

| 1-Hexyne | Butyl | 68-77% | lookchem.com |

| 1-Octyne | Hexyl | 60-76% | lookchem.com |

| Propargyl alcohol | Hydroxymethyl | 57% | nih.gov |

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a well-known "click chemistry" reaction, and similar copper-catalyzed methodologies are applied to the synthesis of isoxazoles. researchgate.net A regioselective, one-pot copper(I)-catalyzed procedure is effective for the synthesis of 3,5-disubstituted isoxazoles by reacting in situ generated nitrile oxides with terminal acetylenes. nih.gov This approach leverages the ability of copper(I) acetylides to act as reactive intermediates. researchgate.net While widely used for single isoxazole rings, this methodology can be conceptually extended to biisoxazole synthesis, for example, by using a di-acetylide substrate. The copper catalyst facilitates the cycloaddition under mild conditions, making it an attractive synthetic tool. rsc.org

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. These methods are particularly useful for linking two pre-formed heterocyclic units.

Palladium-catalyzed cross-coupling reactions provide a powerful route to construct the this compound core by forming a C-C bond between two isoxazole rings. ignited.in This can be achieved through the homocoupling of a 5-haloisoxazole or the cross-coupling of a 5-haloisoxazole with a 5-organometallic isoxazole derivative (e.g., using Suzuki or Stille coupling protocols). ignited.in

A more direct approach involves the palladium-catalyzed C-H activation at the 5-position of the isoxazole ring. researchgate.netnih.gov This method allows for the direct arylation of isoxazoles with aryl halides, selectively forming a new bond at the C-5 position. researchgate.netnih.gov By applying this logic, the coupling of two 5-haloisoxazole molecules or the coupling of a 5-haloisoxazole with an unsubstituted isoxazole could potentially yield this compound. The success of these reactions often depends on the choice of the palladium catalyst, ligands, and reaction conditions. rsc.orgpreprints.org

Table 2: Illustrative Palladium-Catalyzed C-5 Functionalization of Isoxazoles

| Reaction Type | Isoxazole Substrate | Coupling Partner | Key Reagents | Product Type | Reference |

|---|---|---|---|---|---|

| Direct C-H Arylation | 3-Substituted Isoxazole | Aryl Iodide | PdCl₂(MeCN)₂, DPPBz, AgF | 3-Substituted-5-arylisoxazole | researchgate.net |

| Suzuki-Miyaura Coupling | 4-Iodo-5-substituted oxazole (B20620) | Arylboronic acid | Pd₂(dba)₃, PCy₃ | 4,5-Disubstituted oxazole | ignited.in |

| Stille Coupling | 5-Phenyloxazol-2-ylstannane | Aryl Halide | Pd₂(dba)₃, PCy₃ | 2,5-Disubstituted oxazole | ignited.in |

Note: This table illustrates general palladium-catalyzed reactions on isoxazole and oxazole rings that form the basis for biisoxazole synthesis.

The condensation of a 1,3-dicarbonyl compound with hydroxylamine (B1172632) is a classical and fundamental method for synthesizing the isoxazole ring, often referred to as the Claisen isoxazole synthesis. nih.govrsc.org To form a biisoxazole structure, a precursor containing two diketone functionalities is required. For instance, the reaction of 1,6-diphenylhexa-1,5-diene-3,4-dione with hydroxylamine hydrochloride leads to the formation of a biisoxazole derivative. ijpcbs.com In this reaction, the hydroxylamine attacks the carbonyl groups of the diketone, followed by cyclization and dehydration to form the two isoxazole rings simultaneously. The regioselectivity of the cyclization can be influenced by the substituents on the diketone and the reaction conditions. nih.govrsc.org

Table 3: Example of Biisoxazole Synthesis from a Diketone

| Diketone Precursor | Product | Yield | Reference |

|---|---|---|---|

| 1,6-bis(4-chlorophenyl)hexa-1,5-diene-3,4-dione | 3',5-bis(4-chlorophenyl)-4,4',5,5'-tetrahydro-3,5'-biisoxazole | 78% | ijpcbs.com |

| 1,6-diphenylhexa-1,5-diene-3,4-dione | 3',5-diphenyl-4,4',5,5'-tetrahydro-3,5'-biisoxazole | 71% | ijpcbs.com |

Cross-Coupling Methodologies

Regioselective and Stereoselective Synthesis of this compound Derivatives

Regioselectivity and stereoselectivity are critical aspects of synthesizing complex this compound derivatives, ensuring the precise arrangement of substituents on the heterocyclic rings. Control over regiochemistry is particularly important in reactions like 1,3-dipolar cycloadditions, a common method for constructing the isoxazole ring.

One established method for achieving regioselectivity is the cyclocondensation of 1,3-dicarbonyl compounds with hydroxylamine. nih.gov However, this classical approach can lead to mixtures of regioisomers. nih.gov To overcome this, methodologies using β-enamino diketones have been developed, allowing for regiochemical control by modifying reaction conditions and the substrate structure. nih.gov By carefully selecting the solvent, utilizing a base like pyridine, or adding a Lewis acid such as BF₃, specific regioisomers of polysubstituted isoxazoles can be selectively synthesized. nih.gov

Another powerful strategy for regioselective synthesis involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes and alkenes. researchgate.net For instance, 5-substituted 3-(diethoxyphosphoryl)isoxazoles have been synthesized with high regioselectivity by reacting (diethoxyphosphoryl)formonitrile oxide with monosubstituted alkynes. researchgate.net Similarly, an efficient and regioselective approach to novel functionalized bis(isoxazoles) has been developed based on the reaction of 5-nitroisoxazoles with various bis(nucleophiles). nih.gov This SNAr (nucleophilic aromatic substitution) reaction proceeds smoothly and regioselectively to afford a range of bis(isoxazole) derivatives in good yields. nih.govmdpi.com

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, has been achieved in the preparation of isoxazoline-containing compounds. For example, the four stereoisomers of 5-(2-amino-2-carboxyethyl)-4,5-dihydroisoxazole-3-carboxylic acid were prepared through the stereoselective synthesis of two pairs of enantiomers, which were then resolved using enzymatic procedures. researchgate.net While direct stereoselective methods for linking two chiral isoxazole units at the 5,5'-position are less commonly reported, the principles of asymmetric synthesis, such as using chiral auxiliaries or catalysts in cycloaddition steps, are applicable.

Methodologies for the regioselective synthesis of isoxazoles are summarized below.

| Method | Substrates | Reagents/Conditions | Outcome |

| Cyclocondensation | β-enamino diketones | Hydroxylamine, varied solvents, pyridine, or BF₃ | Controlled access to 3,4-disubstituted, 4,5-disubstituted, and 3,4,5-trisubstituted isoxazoles. nih.gov |

| 1,3-Dipolar Cycloaddition | Monosubstituted alkynes | (Diethoxyphosphoryl)formonitrile oxide | Regioselective formation of 5-substituted 3-(diethoxyphosphoryl)isoxazoles. researchgate.net |

| SNAr Reaction | 3-EWG-5-nitroisoxazoles, O,O-, N,N-, S,S-bis(nucleophiles) | Acetonitrile, room temperature or reflux | Efficient and regioselective synthesis of functionalized bis(isoxazoles). nih.gov |

| Non-catalytic Cycloaddition | bis-nitrones of glyoxal, N-substituted maleimides | Water, 70 °C | Formation of a single regioisomer of symmetric bis-pyrrolo isoxazoles. researchgate.net |

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing synthetic routes is crucial for making the production of 5,5'-biisoxazoles and their derivatives practical and economically viable. This involves enhancing reaction yields, ensuring high purity of the final product, and adopting environmentally benign procedures.

Maximizing the yield of the desired product while maintaining high purity is a central goal in synthetic chemistry. This is often achieved by systematically optimizing reaction conditions such as solvent, temperature, reaction time, and the choice of catalyst or base.

For example, in the synthesis of 3,4,5-trisubstituted isoxazoles via the [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, the choice of solvent and base significantly impacts the reaction yield. beilstein-journals.org A study demonstrated that by varying the solvent system and base, the yield could be substantially improved. The reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with a nitrile oxide gave only trace amounts of the desired isoxazole in a 95% water/5% methanol (B129727) mixture with DIPEA as the base. beilstein-journals.org However, by changing the solvent to a 5% water/95% methanol mixture, the yield increased to 40%. beilstein-journals.org

The following table illustrates the optimization of reaction conditions for the synthesis of a trifluoromethyl-substituted isoxazole. beilstein-journals.org

| Entry | Solvent | Base | Yield (%) |

| 1 | 95% H₂O / 5% MeOH | DIPEA | Trace |

| 2 | 50% H₂O / 50% MeOH | DIPEA | 40 |

| 3 | 25% H₂O / 75% MeOH | DIPEA | 40 |

| 4 | 5% H₂O / 95% MeOH | DIPEA | 40 |

| 5 | Dichloromethane | DIPEA | 40 |

| 6 | Benzene | TEA | 5 |

| 7 | Dichloromethane | TEA | 22 |

| 8 | 5% H₂O / 95% MeOH | TEA | 15 |

| 9 | Isopropanol | TEA | 40 |

Data sourced from a study on the synthesis of 3,4,5-trisubstituted isoxazoles. beilstein-journals.org

In the synthesis of 3',5-diphenyl-4,4',5,5'-tetrahydro-3,5'-biisoxazole derivatives, a general procedure involving the reaction of chalcone-type precursors with hydroxylamine hydrochloride in ethanolic sodium hydroxide (B78521) under reflux conditions has been reported. ijpcbs.com This method afforded the desired biisoxazole products in good yields, ranging from 71% to 78%, after purification by recrystallization from ethanol. ijpcbs.com Purity is ensured through standard techniques such as recrystallization and monitored by methods like thin-layer chromatography (TLC). ijpcbs.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These approaches are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.

One prominent green technique is the use of microwave irradiation, which can significantly accelerate reaction rates, leading to higher yields in shorter times and often with increased selectivity compared to conventional heating methods. nih.govresearchgate.net The synthesis of isoxazole derivatives via chalcones has been successfully demonstrated using microwave-assisted methods, highlighting a green and sustainable pathway. nih.gov This method is not only energy-efficient but also often results in cleaner reactions with easier work-up procedures. researchgate.net

The replacement of hazardous organic solvents with environmentally benign alternatives is another cornerstone of green chemistry. scirp.org Water is an ideal green solvent, and methodologies are being developed to perform isoxazole synthesis in aqueous media. researchgate.netbeilstein-journals.org For instance, a method for synthesizing 3,4,5-trisubstituted isoxazoles in an aqueous medium at room temperature has been developed, providing a fast and eco-friendly route to these compounds. beilstein-journals.org Similarly, a non-catalytic, one-pot synthesis of bis-pyrrolo isoxazole cycloadducts has been achieved in water at 70 °C, offering a facile and sustainable process. researchgate.net

Furthermore, the use of recyclable catalysts, such as room temperature ionic liquids (RTILs), aligns with green chemistry principles. An efficient one-pot synthesis of bis-isoxazolyl-1,2,5,6-tetrahydro pyridine-3-carboxylates was developed using the RTIL triethylammonium (B8662869) acetate (B1210297) (TEAA) which acted as both a recyclable catalyst and a green solvent, avoiding the production of toxic waste. scirp.org

Key green chemistry strategies in isoxazole synthesis include:

Microwave-Assisted Synthesis: Enhances reaction rates, improves yields, and increases selectivity. nih.govresearchgate.net

Use of Aqueous Media: Replaces volatile organic compounds with water as the solvent, improving safety and environmental impact. researchgate.netbeilstein-journals.org

Recyclable Catalysts: Employs catalysts like ionic liquids that can be recovered and reused, minimizing waste. scirp.org

Structural Characterization and Analysis of 5,5 Biisoxazole and Derivatives

X-ray Crystallographic Investigations

X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the crystalline state. While detailed crystallographic data for the parent 5,5'-Biisoxazole is not extensively available in the public domain, studies on its derivatives offer a comprehensive understanding of the structural motifs inherent to the biisoxazole framework. An X-ray investigation has confirmed that this compound adopts a trans planar structure in the solid state rsc.org.

In the crystalline form, derivatives of biisoxazole consistently exhibit a trans planar configuration of the two isoxazole (B147169) rings. This planarity is indicative of a delocalized aromatic π system extending across the biisoxazole core nih.govresearchgate.net. For instance, in the molecular structure of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the two isoxazole rings are trans planar with a root-mean-square (r.m.s.) deviation of 0.006 (1) Å nih.govresearchgate.net. Similarly, 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole also features two planar isoxazole rings with an r.m.s. deviation of 0.002 (1) Å nih.govresearchgate.net.

| Compound | Ring Configuration | Ring Planarity (r.m.s. deviation) |

|---|---|---|

| This compound | trans planar | N/A |

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | trans planar | 0.006 (1) Å |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | planar | 0.002 (1) Å |

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate | planar | 0.006 Å |

The stability of the crystal lattices of this compound derivatives is governed by a network of intermolecular interactions. In hydroxyl-substituted derivatives, hydrogen bonding plays a crucial role. For 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the crystal structure is stabilized by a network of O—H⋯N hydrogen bonds, which create corrugated supramolecular planes nih.govresearchgate.net. In contrast, the crystal structure of 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole is stabilized by O—H⋯O hydrogen-bonding interactions nih.govresearchgate.net.

For derivatives lacking hydrogen bond donors, such as 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, van der Waals contacts are the dominant intermolecular forces researchgate.netiucr.org. In this compound, bifurcated contacts between nitrogen and hydrogen atoms of adjacent molecules, specifically N1⋯H4A and N1⋯H2, are observed iucr.org.

A characteristic feature of the crystal packing of these biisoxazole derivatives is the slip-stacked arrangement of the isoxazole rings nih.govresearchgate.net. In 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the isoxazole rings are packed in a slip-stacked fashion along the b-axis direction with a centroid-to-centroid distance of 4.0652 (1) Å nih.govresearchgate.net. For 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole, the rings are stacked along the a-axis with a centroid-to-centroid distance of 4.5379 Å nih.govresearchgate.net.

Similarly, in the crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, inversion-related isoxazole rings are in close slip-stacked proximity, with an interplanar separation of 3.101 (3) Å and a ring centroid–centroid distance of 3.701 (3) Å researchgate.netiucr.org.

| Compound | Packing Arrangement | Centroid-to-Centroid Distance | Interplanar Separation |

|---|---|---|---|

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | slip-stacked | 4.0652 (1) Å | N/A |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | slip-stacked | 4.5379 Å | N/A |

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate | slip-stacked | 3.701 (3) Å | 3.101 (3) Å |

There is no information available in the searched literature regarding crystal twinning phenomena for this compound or its derivatives.

Advanced Spectroscopic Techniques for Structural Elucidation

Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The vibrational spectra of this compound and its deuterated analogue have been measured in both the crystal and solution states rsc.org. The data from these studies are consistent with a trans planar structure in the crystal rsc.org. In the liquid state and in solution, the molecule is suggested to exist in a single distorted configuration rsc.org.

For derivatives, the FTIR spectra provide characteristic peaks corresponding to their specific functional groups. In the case of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the FTIR spectrum shows intense peaks at 3371.83 cm⁻¹ (O-H stretching), 1596.96 cm⁻¹, and other fingerprint region absorptions nih.gov. For 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole, a prominent peak is observed at 3234.89 cm⁻¹ nih.gov. The FTIR spectrum of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate exhibits characteristic peaks for the nitrate (B79036) groups, including a strong absorption at 1278 cm⁻¹ iucr.org.

The analysis of isoxazole rings themselves in various compounds shows characteristic peaks. For instance, the N-O stretching of the isoxazole ring is observed around 1153 cm⁻¹, C-N stretching around 1276 cm⁻¹, and C-O stretching around 1068 cm⁻¹ in a substituted isoxazole rjpbcs.com.

| Compound | O-H Stretch | Other Key Peaks |

|---|---|---|

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | 3371.83 | 3126.65, 1596.96, 1415.14, 1360.62, 1268.13, 1237.16, 1080.70, 1058.61, 1026.40 |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | 3234.89 | 1623.59, 1456.55, 1418.41, 1354.66, 1261.30, 1185.44, 1128.41, 1046.52 |

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate | N/A | 3144, 3032, 2923, 1643, 1605, 1421, 1359, 1278 (strong) |

Raman Spectroscopy for Vibrational Mode Analysis

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, offering a unique "fingerprint" of its structure. mdpi.com When applied to this compound and its derivatives, this method elucidates the characteristic vibrations of the coupled heterocyclic system. The analysis focuses on the frequencies, intensities, and polarization of the scattered light, which correspond to specific molecular motions such as bond stretching, bending, and torsional modes. mdpi.comnih.gov

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. These include:

Ring Stretching Vibrations: The isoxazole ring exhibits complex stretching vibrations involving the C=N, C=C, C-N, C-C, and N-O bonds. These modes typically appear in the 1400-1600 cm⁻¹ region and are often strong in the Raman spectrum due to the polarizability changes during vibration. mdpi.com

Ring Bending and Deformation Modes: Vibrations corresponding to the in-plane and out-of-plane bending of the isoxazole rings are found at lower frequencies.

C-H Vibrations: Stretching and bending modes of the C-H bonds on the isoxazole rings are also observable. C-H stretching vibrations are typically found in the 3000-3150 cm⁻¹ range. mdpi.com

Inter-ring Vibration: A low-frequency mode corresponding to the stretching or twisting of the C-C bond connecting the two isoxazole rings is a characteristic feature of the biisoxazole structure.

Theoretical calculations using methods like Density Functional Theory (DFT) are often employed alongside experimental data to assign the observed Raman bands to specific normal modes of vibration. mdpi.comnih.gov For substituted derivatives of this compound, new vibrational modes associated with the functional groups will appear in the spectrum, and their positions can provide insight into the electronic and structural effects of the substituents on the biisoxazole core. diva-portal.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR spectroscopy for this compound and its derivatives reveals characteristic signals for the protons attached to the isoxazole rings. The chemical shift (δ) of a proton is highly sensitive to its electronic environment. For the parent this compound, the protons at the 3, 3', 4, and 4' positions would give rise to distinct signals.

Based on data from various isoxazole derivatives, the isoxazole ring protons typically resonate in specific regions. For example, in 3,5-diphenylisoxazole, the proton at the 4-position (isoxazole-H) appears as a singlet at δ 6.84 ppm. rsc.org The chemical shifts for protons on alkyl-substituted isoxazoles also fall within predictable ranges. researchgate.net The coupling constants (J), which describe the interaction between neighboring non-equivalent protons, are crucial for determining the connectivity of the molecule. In five-membered aromatic heterocycles like isoxazole, three-bond couplings (³J) are typically larger than four-bond couplings (⁴J). organicchemistrydata.org

For substituted 5,5'-biisoxazoles, the chemical shifts and coupling patterns are influenced by the electronic nature (electron-donating or electron-withdrawing) and position of the substituents. For instance, the ¹H NMR spectrum of 3',5-diphenyl-4,4',5,5'-tetrahydro-3,5'-biisoxazole derivatives shows characteristic triplet signals for the proton at the 4-position in the range of δ 3.900-3.950 ppm and doublet signals for the protons at the 6 and 6' positions between δ 2.620-2.740 ppm.

| Proton Position | Typical Chemical Shift Range (δ, ppm) | Typical Coupling Constants (J, Hz) | Notes |

|---|---|---|---|

| H-4 (Isoxazole) | 6.5 - 7.4 | N/A (often a singlet if C3/C5 are substituted) | The chemical shift is sensitive to substituents at C3 and C5. rsc.orgrsc.org |

| H-4 (Isoxazoline) | 3.9 - 4.0 | Triplet (coupling with CH₂) | Observed in reduced biisoxazole systems. |

| H-5 (Isoxazole) | 8.0 - 8.5 | Doublet or multiplet | Generally appears at a higher chemical shift (downfield). researchgate.net |

¹³C NMR spectroscopy provides direct information about the carbon skeleton of this compound and its derivatives. Each chemically non-equivalent carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For the isoxazole ring, the carbon atoms (C3, C4, and C5) have characteristic chemical shifts.

C3 and C5: These carbons, being adjacent to the heteroatoms (N and O), are typically deshielded and appear downfield. In various 3,5-disubstituted isoxazoles, the signals for C3 and C5 are often observed in the range of δ 160-171 ppm. rsc.orgrsc.org

C4: The C4 carbon is generally more shielded and appears further upfield, often in the range of δ 95-110 ppm. rsc.orgniscair.res.in

The specific chemical shifts can be influenced by substituents on the rings. For example, in 3-(4-chlorophenyl)-5-phenylisoxazole, the C3, C4, and C5 carbons resonate at δ 161.9, 97.2, and 170.6 ppm, respectively. rsc.org These distinct chemical shift ranges allow for the unambiguous assignment of the carbon signals and confirmation of the core biisoxazole framework.

| Carbon Position | Typical Chemical Shift Range (δ, ppm) | Reference Compound Example |

|---|---|---|

| C3 | 158 - 164 | 3,5-diphenylisoxazole (δ 162.9 ppm) rsc.org |

| C4 | 95 - 110 | 3,5-diphenylisoxazole (δ 97.4 ppm) rsc.org |

| C5 | 168 - 172 | 3,5-diphenylisoxazole (δ 170.3 ppm) rsc.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion ([M]⁺), allowing for the confirmation of its elemental composition. rsc.orgbeilstein-journals.org

The fragmentation of the isoxazole ring under mass spectrometry conditions is well-documented and typically involves characteristic cleavage pathways. The fragmentation pattern of this compound would likely be initiated by several key processes:

Cleavage of the Inter-ring Bond: The C5-C5' bond connecting the two isoxazole rings could cleave, leading to a fragment ion corresponding to a single isoxazole ring radical cation.

Ring Cleavage: The isoxazole ring itself can undergo fragmentation. Common fragmentation pathways for oxazole (B20620) and isoxazole derivatives include the consecutive loss of carbon monoxide (CO), hydrogen cyanide (HCN), and other small neutral molecules. clockss.org Cleavage can also lead to the loss of RCN fragments, where R is a substituent. clockss.org

Rearrangements: Skeletal rearrangements can occur prior to fragmentation, leading to complex patterns that require careful analysis, sometimes aided by isotopic labeling studies. clockss.orgscielo.br

For substituted biisoxazole derivatives, the fragmentation will be directed by the nature and position of the substituents. The stability of the resulting fragment ions plays a crucial role in determining the most favorable fragmentation pathways. nih.gov Analysis of these patterns provides valuable information for confirming the identity and structure of novel this compound derivatives. rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for studying compounds with conjugated systems, such as this compound.

The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* and n → π* electronic transitions within the conjugated system formed by the two linked isoxazole rings. The position of the maximum absorption wavelength (λₘₐₓ) and the molar absorption coefficient (ε) are characteristic of the molecule's electronic structure. shimadzu.com

π → π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons in π bonding orbitals to π* antibonding orbitals. The extent of conjugation has a significant influence on the energy of these transitions; larger conjugated systems absorb at longer wavelengths (bathochromic or red shift). shimadzu.com

n → π Transitions:* These lower-intensity absorptions involve the excitation of an electron from a non-bonding orbital (e.g., on the nitrogen or oxygen atoms) to a π* antibonding orbital.

The absorption properties of isoxazole derivatives can be tuned by the introduction of various substituents. scielo.br Functional groups can influence the conjugated system, causing the absorption peaks to shift to longer or shorter wavelengths. shimadzu.com For instance, studies on benzoxazole (B165842) derivatives show that their maximum absorption wavelengths can range from 336 to 374 nm. scielo.br The solvent can also affect the position and shape of the absorption bands. Comparing experimental UV-Vis spectra with theoretical calculations from methods like Time-Dependent Density Functional Theory (TDDFT) can aid in the interpretation of the electronic transitions. nih.gov

Computational and Theoretical Investigations of 5,5 Biisoxazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the properties of molecular systems. austinpublishinggroup.com It offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized molecules like 5,5'-biisoxazole. researchgate.net DFT calculations are instrumental in predicting geometries, electronic structures, and various spectroscopic properties, providing insights that complement experimental findings. austinpublishinggroup.comresearchgate.net

A fundamental step in the computational analysis of a molecule is geometry optimization, which seeks to identify the most stable three-dimensional arrangement of its atoms—the structure corresponding to a minimum on the potential energy surface. stackexchange.com For this compound, DFT calculations, typically using hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are employed to determine its equilibrium geometry. nih.gov

Experimental validation for these theoretical models comes from X-ray diffraction studies on related compounds. For instance, the crystal structure of 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN) reveals that the core biisoxazole system adopts a co-planar trans geometry. nih.govresearchgate.net This planarity is significant as it allows for maximum conjugation between the two heterocyclic rings. Computational geometry optimization of this compound is expected to converge to a similar low-energy planar or near-planar conformation, likely with a trans orientation of the rings to minimize steric hindrance and lone-pair repulsion between the nitrogen atoms. nih.gov

Table 1: Representative Geometric Parameters for this compound (Hypothetical DFT vs. Experimental Analogue) This table illustrates a typical comparison. Experimental values are often derived from crystal structures of closely related derivatives, such as BIDN nih.gov, while theoretical values are generated from DFT calculations.

Computational spectroscopy is a key application of DFT, enabling the prediction and interpretation of various molecular spectra. nsf.govresearchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can predict vibrational frequencies and intensities, generating a theoretical infrared (IR) spectrum. researchgate.net

For this compound, these calculations can help assign the vibrational modes observed in experimental IR spectra of its derivatives. nih.gov Key predicted vibrations would include the stretching modes of the C=N, C=C, and N-O bonds within the isoxazole (B147169) rings, as well as C-H stretching and bending modes, and vibrations corresponding to the inter-ring C-C bond. Comparing the computed spectrum with experimental data allows for a detailed understanding of the molecule's vibrational characteristics. researchgate.net

Furthermore, Time-Dependent DFT (TD-DFT) is used to investigate electronic excitations. nih.gov This method predicts the energies of electronic transitions (e.g., π → π* and n → π) and their corresponding oscillator strengths, which can be used to simulate a UV-visible absorption spectrum. nih.gov For a conjugated system like this compound, the main absorption bands are expected to arise from π → π transitions, and TD-DFT can pinpoint the specific molecular orbitals involved in these excitations.

Table 2: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Biisoxazole System Experimental data is based on the derivative BIDN nih.gov. Calculated frequencies are typically scaled by a factor (e.g., ~0.96) to better match experimental values.

The electronic behavior and chemical reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). unizin.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. austinpublishinggroup.com

In this compound, both the HOMO and LUMO are expected to be π-type orbitals, delocalized across the two rings, a consequence of the molecule's planar, conjugated structure. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. austinpublishinggroup.com A smaller gap suggests that the molecule is more polarizable and more reactive.

Analysis of the electron density distribution, often visualized through molecular electrostatic potential (MEP) maps, reveals the charge distribution and identifies regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). nih.gov For this compound, the nitrogen atoms are expected to be sites of negative potential (nucleophilic centers), while the hydrogen atoms and regions above and below the planar rings would exhibit positive potential. This information is invaluable for predicting how the molecule will interact with other reagents. researchgate.net

Table 3: Calculated Frontier Molecular Orbital Properties for this compound (Illustrative Values)

Molecular Modeling and Dynamics Simulations

While DFT provides a static picture of a molecule at its energy minimum, molecular modeling and dynamics (MD) simulations offer a way to study its dynamic behavior over time. nih.govethz.ch MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motions, conformational changes, and intermolecular interactions in a simulated environment (e.g., in a solvent or a polymer matrix). ethz.ch

For this compound, MD simulations could be employed to explore several aspects:

Conformational Dynamics: To study the flexibility of the molecule, particularly the rotation around the central C5-C5' bond and the energetic barrier between different conformers.

Solvation Effects: To model how solvent molecules (like water or organic solvents) arrange around this compound and to understand the thermodynamics of solvation.

Intermolecular Interactions: To simulate the aggregation of multiple this compound molecules and study the nature of their stacking interactions, which are suggested by crystallographic studies of its derivatives. nih.govosti.gov

These simulations rely on force fields, which are sets of parameters and equations that describe the potential energy of the system. ethz.ch For novel molecules like this compound, these force fields may need to be specifically developed or parameterized using high-level quantum mechanical data. researchgate.net

Theoretical Studies on Reaction Mechanisms and Selectivity

Computational chemistry, particularly DFT, is an indispensable tool for investigating chemical reaction mechanisms. sumitomo-chem.co.jp It allows for the mapping of reaction pathways, the identification of transition states and intermediates, and the calculation of activation energies, providing a detailed, molecular-level understanding of how a reaction proceeds. rsc.org

For this compound, theoretical studies can elucidate the mechanisms of various potential reactions:

Polymerization/Oligomerization: The reaction of biisoxazole derivatives, like [3,3'-biisoxazole]-5,5'-diyldimethanol (BIDO), with diisocyanates to form oligomers and polymers has been reported. osti.gov DFT calculations could model this reaction to determine the step-by-step mechanism of urethane (B1682113) linkage formation, calculate the activation barriers, and explain experimental observations, such as the effect of temperature on product ratios. osti.gov

Electrophilic Substitution: The electron density distribution and FMO analysis (Section 4.1.3) can predict the most likely sites for electrophilic attack on the biisoxazole rings. A full mechanistic study would involve modeling the approach of an electrophile, locating the corresponding transition state (the sigma complex), and calculating the energy profile to determine the regioselectivity of the reaction.

Cycloaddition Reactions: The isoxazole ring itself can participate in or be formed from cycloaddition reactions. researchgate.net Theoretical studies can assess the feasibility of this compound acting as a diene or dienophile in such reactions and predict the stereochemical and regiochemical outcomes.

By comparing the energy barriers of different possible pathways, these theoretical studies can explain the selectivity observed in experiments or predict the optimal conditions needed to favor a desired product. sumitomo-chem.co.jp

Quantum Chemical Characterization of Aromaticity and π-Systems

Aromaticity is a fundamental concept in chemistry that describes the unusual stability and unique properties of cyclic, planar molecules with delocalized π-electrons. mdpi.com While the individual isoxazole ring is considered weakly aromatic, the this compound system raises interesting questions about the extent of electronic communication and π-delocalization across the two rings.

Quantum chemical methods provide quantitative descriptors to assess aromaticity:

Structural Criteria: Aromatic systems tend to have equalized bond lengths. The planarity of the molecule, confirmed in derivatives by X-ray crystallography nih.gov, is a necessary condition for effective π-delocalization across the bi-aryl system.

Magnetic Criteria: The Nucleus-Independent Chemical Shift (NICS) is a popular method for gauging aromaticity. It involves calculating the magnetic shielding at a non-bonded point, typically the center of a ring. A negative NICS value (NICS(0)) is indicative of a diatropic ring current, a hallmark of aromaticity, while a positive value suggests antiaromaticity. mdpi.com

Electronic Criteria: Delocalization indices, derived from the quantum theory of atoms in molecules (QTAIM), measure the number of electrons shared between atoms and can be used to quantify electron delocalization within and between the rings.

For this compound, a computational study would calculate NICS values for each isoxazole ring. This would quantify the aromaticity of the individual rings and reveal whether the linkage to a second ring enhances or diminishes it. Analysis of the π-molecular orbitals would show the extent of their delocalization over the entire molecule, providing direct evidence for the degree of electronic conjugation in the π-system. helsinki.fi

Table 4: Compound Names Mentioned in the Article

Chemical Reactivity and Derivatization of 5,5 Biisoxazole

Functionalization at Peripheral Positions (e.g., 5,5'-hydroxymethylation)

A key strategy for elaborating the 5,5'-biisoxazole framework involves the functionalization of peripheral positions, most notably the 5 and 5' carbons. A prominent example of this is hydroxymethylation, which introduces reactive hydroxyl groups that serve as handles for further derivatization.

The synthesis of 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole is a foundational step in creating more complex derivatives. iucr.org This is often achieved through a [3+2] cycloaddition reaction. For instance, reacting dichloroglyoxime (B20624) with propargyl alcohol in the presence of a base like sodium bicarbonate yields the dihydroxymethylated biisoxazole. nih.goviucr.org A similar approach using 2-butyne-1,4-diol (B31916) leads to the formation of 4,4',5,5'-tetrakis(hydroxymethyl)-3,3'-biisoxazole. iucr.org

These hydroxymethylated biisoxazoles are crucial intermediates. iucr.org The hydroxyl groups can be readily converted into other functionalities, opening avenues for a wide range of chemical modifications. DNA methylation and hydroxymethylation at the 5-position of cytosine are critical epigenetic modifications that regulate gene expression and cell differentiation. cd-genomics.com DNA methylation generally suppresses gene transcription, while hydroxymethylation can activate gene expression or lead to DNA demethylation. cd-genomics.com

The versatility of the isoxazole (B147169) moiety is attributed to its electronegative oxygen and nitrogen atoms, which provide nucleophilic character to the ring, and its three carbon atoms, which allow for the attachment of various functional groups. iucr.orgnih.govresearchgate.net

Introduction of Energetic Functionalities (e.g., nitrate (B79036) esterification to form biisoxazolebis(methylene dinitrate))

The functionalized peripheral positions of this compound derivatives serve as ideal sites for introducing energetic groups. A significant application in this area is the nitrate esterification of hydroxymethylated biisoxazoles to produce high-energy materials.

The addition of nitric acid to 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole results in the formation of 3,3'-biisoxazole-5,5'-bis(methylene) dinitrate (BIDN). iucr.orgiucr.org In this reaction, the hydrogen atoms of the hydroxyl groups are replaced by nitrate functional groups. iucr.orgnih.gov Similarly, the tetrakis(hydroxymethyl) derivative can be nitrated to yield biisoxazoletetrakis(methyl nitrate). iucr.orgnih.gov

These nitrate ester derivatives are of interest as potential energetic plasticizers and melt-castable explosives. iucr.orgnih.govnih.gov The isoxazole rings in these compounds can act as Lewis bases towards electrophilic materials like nitrocellulose, while the alkyl nitric ester groups enhance miscibility with other energetic plasticizers. iucr.orgnih.goviucr.org The conversion of hydroxyl groups to nitric esters is a common strategy to significantly increase the density, oxygen balance, and energetic power of a molecule. nih.gov

| Precursor | Energetic Derivative | Reagent |

| 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole | 3,3'-biisoxazole-5,5'-bis(methylene) dinitrate (BIDN) | Nitric Acid |

| 4,4',5,5'-tetrakis(hydroxymethyl)-3,3'-biisoxazole | biisoxazoletetrakis(methyl nitrate) | Nitric Acid |

The synthesis of BIDN has been described with a high yield of 92% by adding the dihydroxymethylated precursor to 90% nitric acid. iucr.org

Electrophilic and Nucleophilic Reactions of the Isoxazole Ring

The isoxazole ring itself can participate in both electrophilic and nucleophilic reactions, although its reactivity is influenced by the substituents present. Generally, the isoxazole ring is considered an aromatic system and can undergo electrophilic substitution reactions such as nitration and halogenation. clockss.org The electronegative oxygen and nitrogen atoms within the ring provide it with nucleophilic activity. iucr.orgresearchgate.net

Due to the electron-withdrawing nature of the nitrogen atom, the isoxazole ring is generally less nucleophilic than benzene, making electrophilic aromatic substitution more challenging. nanobioletters.com However, the presence of electron-donating groups can activate the ring towards electrophilic attack.

Conversely, the isoxazole ring can be susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. For example, 5-nitroisoxazoles can undergo aromatic nucleophilic substitution (SNAr) reactions where the nitro group is displaced by various nucleophiles. rsc.org This provides a powerful method for the functionalization of the isoxazole ring. rsc.org

Regioselective Modifications and Substituent Effects on Reactivity

The ability to control the position of chemical modifications (regioselectivity) is crucial for the synthesis of well-defined this compound derivatives. The inherent electronic properties of the substituted biisoxazole system and the nature of the reagents employed dictate the outcome of these reactions.

For instance, in the synthesis of 5,5'-disubstituted-3,3'-bisisoxazoles from dichloroglyoxime and terminal alkynes, a remarkable preference for the 5,5'-disubstituted regioisomer over the 4,5'-isomer is observed. acs.org This regioselectivity is a key feature of this synthetic route.

Substituents on the isoxazole rings have a profound effect on their reactivity. Electron-donating groups (EDGs) increase the electron density of the ring system, making it more susceptible to electrophilic attack. studymind.co.ukucalgary.ca Conversely, electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring towards electrophiles but activating it for nucleophilic attack. studymind.co.ukucalgary.ca The position of the substituent also plays a critical role in directing incoming reagents to specific sites on the ring. studymind.co.uk These substituent effects are a combination of inductive and resonance effects. ucalgary.ca For example, the acidity of substituted benzoic acids is significantly influenced by the electronic nature of the substituents on the aromatic ring. openstax.org

Diversification of this compound Scaffolds through Linkage Formation

The this compound core can be further diversified by forming linkages to other molecular fragments. This strategy allows for the creation of larger, more complex structures with tailored properties. The functional groups introduced at the peripheral positions, such as the hydroxymethyl groups, are key for these transformations.

For example, the diol derivative, [3,3'-biisoxazole]-5,5'-diyldimethanol (BIDO), can be used as a building block for new energetic polymers. rsc.org BIDO has been shown to react with isocyanates to form oligomers. rsc.org This demonstrates the potential of using the biisoxazole scaffold to construct polymeric networks. rsc.org

The formation of linkages can also be used to connect the biisoxazole core to other heterocyclic systems. For instance, N,N-methylene bridged 5-aminotetrazole (B145819) and pyrazole (B372694) have been synthesized using a methylene (B1212753) bridge strategy. mdpi.com This approach of linking different heterocyclic rings can lead to novel compounds with enhanced properties.

Coordination Chemistry of 5,5 Biisoxazole Ligands

Design and Synthesis of 5,5'-Biisoxazole-Based Ligands

The design of this compound-based ligands would theoretically hinge on the two nitrogen atoms of the isoxazole (B147169) rings acting as potential donor sites for metal coordination. The synthesis of the core this compound structure could potentially be achieved through cycloaddition reactions, a common method for forming isoxazole rings. For instance, a [3+2] cycloaddition reaction is a well-established route for creating the isoxazole heterocycle.

However, specific synthetic routes detailed in the literature for creating this compound for coordination purposes are not available. Research on related isomers, such as 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole, has utilized the cycloaddition of dichloroglyoxime (B20624) with appropriate alkynes, which could serve as a starting point for hypothetical synthetic strategies for the 5,5'-isomer. nih.gov

Formation of Organometallic Complexes and Coordination Compounds

The formation of organometallic complexes and coordination compounds with this compound would involve the reaction of a this compound-containing ligand with a metal precursor. The nitrogen atoms of the isoxazole rings are the most likely coordination points, potentially allowing the ligand to act as a bidentate or bridging ligand.

While there is a wealth of research on the complexation of other bis-heterocyclic ligands (such as bis-oxazolines, bis-imidazoles, and bis-triazoles) with a wide array of transition metals, no such examples are documented for this compound.

Elucidation of Coordination Modes and Geometries

The potential coordination modes of this compound are intriguing. It could coordinate to a single metal center in a chelating fashion, forming a metallocycle. Alternatively, the two isoxazole units could bridge two different metal centers, leading to the formation of polynuclear complexes or coordination polymers. The geometry of the resulting complexes would be dictated by the coordination number and electronic preferences of the metal ion, as well as the steric bulk of any substituents on the biisoxazole framework.

Structural studies on derivatives of the 3,3'-biisoxazole isomer have shown that the two isoxazole rings often adopt a trans planar configuration. nih.gov This planarity could be a significant factor in the coordination geometry of hypothetical this compound complexes, potentially favoring the formation of planar or near-planar coordination environments.

Spectroscopic Characterization of Metal Complexes

The characterization of hypothetical this compound metal complexes would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N and N-O bonds within the isoxazole rings upon complexation would provide evidence of coordination. New bands at lower frequencies corresponding to metal-nitrogen bonds would also be expected.

UV-Visible Spectroscopy: The electronic spectra of the complexes would offer insights into the d-d transitions of the metal center and any charge-transfer bands involving the ligand.

Below is a hypothetical data table illustrating the kind of data that would be collected for such complexes.

| Hypothetical Complex | Key IR Bands (cm⁻¹) (Δν from free ligand) | ¹H NMR Shifts (ppm) (Δδ from free ligand) | UV-Vis λmax (nm) |

| [M(this compound)Cl₂] | ν(C=N): 1620 (-15) | Aromatic protons: 7.5-8.0 (+0.2) | 450, 620 |

| ν(N-O): 940 (-10) | |||

| ν(M-N): 450 (new) | |||

| [M'(this compound)₂(PF₆)₂] | ν(C=N): 1618 (-17) | Aromatic protons: 7.6-8.1 (+0.3) | 480, 650 |

| ν(N-O): 938 (-12) | |||

| ν(M-N): 465 (new) |

This table is for illustrative purposes only, as no experimental data for this compound complexes has been found.

Exploration of this compound in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are porous materials constructed from metal nodes and organic linkers. A bifunctional ligand like this compound, potentially with additional coordinating groups such as carboxylates attached to the rings, could in theory serve as a linker in the construction of MOFs. The geometry and rigidity of the biisoxazole unit would influence the topology and pore structure of the resulting framework.

The design of MOFs often relies on the predictable coordination behavior of the organic linkers. The lack of fundamental studies on the coordination chemistry of this compound means that its potential in MOF synthesis is entirely speculative at this time. There are no published examples of MOFs that incorporate the this compound moiety as a linker.

Supramolecular Assemblies and Architectures Involving 5,5 Biisoxazole

Principles of Self-Assembly Mediated by 5,5'-Biisoxazole

The self-assembly of this compound derivatives into ordered supramolecular frameworks is a process guided by the molecule's intrinsic structural and electronic properties. The core biisoxazole unit typically adopts a trans planar configuration, which facilitates predictable packing arrangements in the solid state. nih.govresearchgate.netnih.gov This planarity, suggestive of a delocalized aromatic π-system, is a key factor in the formation of stacked architectures. nih.govresearchgate.net

The primary driving force for the self-assembly of functionalized this compound molecules is the formation of extensive networks of intermolecular interactions. In derivatives bearing hydroxyl groups, such as 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, the assembly process is dominated by the formation of hydrogen bonds. These directional interactions guide the molecules into specific arrangements, often resulting in the formation of corrugated supramolecular planes or layers. nih.govresearchgate.net The substitution pattern on the isoxazole (B147169) rings plays a crucial role in determining the final dimensionality and topology of the assembled architecture.

Another fundamental principle is the tendency of the aromatic isoxazole rings to pack in a slip-stacked fashion. nih.govresearchgate.net This arrangement, driven by π-π interactions, contributes significantly to the stability of the crystal lattice. The combination of directional hydrogen bonding and less directional, but collectively significant, π-stacking interactions leads to the formation of stable, three-dimensional crystalline solids. The predictability of these interactions allows for a crystal engineering approach, where the functionalization of the this compound core can be used to tune the resulting supramolecular structure.

Role of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)

Non-covalent interactions are the cornerstone of the supramolecular chemistry of this compound, dictating the packing and stability of its crystalline forms. The most prominent of these are hydrogen bonding and π-stacking.

Hydrogen Bonding: In hydroxyl-substituted derivatives, hydrogen bonds are the primary structure-directing interactions. For instance, in the crystal structure of 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole, hydrogen bonds form between the hydroxyl oxygen atoms and the nitrogen atoms of the isoxazole rings of adjacent molecules (O—H⋯N), with an O⋯N distance of 2.8461 (15) Å. nih.gov This specific interaction generates a robust supramolecular framework. nih.gov In a more substituted analogue, 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole, the crystal structure is stabilized by a network of O—H⋯O hydrogen bonds. nih.govresearchgate.net These directional bonds lead to the formation of well-defined, corrugated supramolecular planes. nih.govresearchgate.net

π-Stacking: The planar isoxazole rings of this compound derivatives frequently engage in π-stacking interactions. These interactions are characterized by a slip-stacked geometry, where the rings of adjacent molecules are offset from one another. nih.govresearchgate.net This arrangement is crucial for minimizing repulsion and maximizing attractive van der Waals forces. In 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate, inversion-related rings are found in close slip-stacked proximity, with a ring centroid–centroid distance of 3.701 (3) Å and an interplanar separation of 3.101 (3) Å. nih.govresearchgate.net Van der Waals contacts are noted as the dominant intermolecular interactions in this particular structure. nih.govresearchgate.net The specific parameters of these π-stacking interactions vary depending on the substituents attached to the biisoxazole core. nih.govresearchgate.net

The interplay between these non-covalent forces is summarized in the table below, with data from representative crystal structures.

| Compound | Interaction Type | Key Parameter | Distance (Å) | Reference |

|---|---|---|---|---|

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | Hydrogen Bond (O—H⋯N) | O⋯N Distance | 2.8461 (15) | nih.gov |

| 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole | π-Stacking | Centroid-Centroid Distance | 4.0652 (1) | nih.govresearchgate.net |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | Hydrogen Bond (O—H⋯O) | - | - | nih.govresearchgate.net |

| 4,4′,5,5′-tetrakis(hydroxymethyl)-3,3′-biisoxazole | π-Stacking | Centroid-Centroid Distance | 4.5379 | nih.govresearchgate.net |

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate | π-Stacking | Centroid-Centroid Distance | 3.701 (3) | nih.govresearchgate.net |

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate | π-Stacking | Interplanar Separation | 3.101 (3) | nih.govresearchgate.net |

Design of Porous Molecular Materials and Coordination Frameworks

The design and synthesis of porous materials, such as metal-organic frameworks (MOFs) and coordination polymers, rely on the use of organic linkers (ligands) that can coordinate to metal ions to form extended, often porous, networks. The this compound core possesses features that make it a potential candidate for such applications. The heterocyclic rings contain nitrogen and oxygen atoms with non-bonded electron lone pairs, which can exhibit Lewis-base behavior and act as coordination sites for metal centers. nih.gov

The rigid and planar geometry of the biisoxazole unit is advantageous for creating predictable and stable frameworks. By introducing appropriate functional groups, such as carboxylates or additional nitrogen heterocycles (e.g., pyridine, imidazole, or triazole), onto the this compound backbone, it can be transformed into a multidentate ligand. Such functionalized linkers could bridge multiple metal centers, leading to the formation of one-, two-, or three-dimensional coordination polymers. researchgate.netrsc.orgrsc.org

However, based on available scientific literature, the use of this compound and its derivatives as primary building blocks for the systematic design of porous molecular materials or coordination frameworks is a largely unexplored area of research. Current studies have predominantly focused on the crystal engineering of discrete molecules for applications such as energetic materials. nih.gov The potential for this scaffold to act as a versatile linker in the construction of novel MOFs and coordination frameworks remains to be realized.

Construction of Bioinspired Supramolecular Assemblies

Bioinspired supramolecular chemistry aims to mimic the complex, highly functional structures found in nature by employing principles of molecular self-assembly. This often involves the use of specific recognition motifs, such as those found in peptides and nucleic acids, to guide the assembly of molecules into desired architectures. nih.gov

The application of this compound in the construction of bioinspired supramolecular assemblies has not been reported in the existing scientific literature. The research on this compound has been primarily centered on fundamental crystal engineering and its utility in fields like energetic materials. nih.gov Creating bioinspired systems using this scaffold would necessitate significant synthetic modification. For example, one could envision attaching peptide sequences or nucleobases to the biisoxazole core. Such hybrid molecules might then self-assemble in aqueous environments into nanostructures like fibers or vesicles, driven by a combination of the interactions characteristic of the biisoxazole core (π-stacking) and the biological moieties (e.g., specific hydrogen bonding patterns). This remains a speculative and future direction for research.

Supramolecular Catalysis (if relevant)

Supramolecular catalysis involves the use of self-assembled molecular architectures to create confined environments or active sites that can catalyze chemical reactions, often with high selectivity. beilstein-journals.org The catalyst is typically a component of, or encapsulated within, a larger supramolecular entity.

There is currently no information in the available scientific literature to suggest that this compound or its supramolecular assemblies have been investigated for applications in supramolecular catalysis. The research focus on this compound has been on its solid-state structure and properties, rather than its potential function in solution-phase catalysis. nih.govnih.gov Therefore, this topic is not currently relevant to the known chemistry of this compound.

Applications in Advanced Materials Science

Energetic Materials Research and Development

The high nitrogen content and positive heat of formation associated with the isoxazole (B147169) ring make 5,5'-biisoxazole and its derivatives highly attractive for the development of next-generation energetic materials. These materials offer the potential for enhanced performance and improved safety characteristics compared to traditional explosives and propellants.

The this compound core is a valuable precursor for the synthesis of high-energy-density materials (HEDMs). Its stable, nitrogen-rich structure provides a robust backbone for the introduction of various energetic functional groups, such as nitro (-NO2), nitramino (-NHNO2), and azido (B1232118) (-N3) groups. The addition of these groups significantly increases the energy content and density of the resulting compounds.

For instance, the nitration of this compound derivatives can lead to the formation of powerful explosives and oxidizers. Research has demonstrated that the introduction of nitramino groups onto a related bitriazole structure, 4,4',5,5'-tetraamino-3,3'-bi-1,2,4-triazole, enhances the energetic properties of the molecule nih.gov. Similarly, functionalizing the this compound scaffold is a key strategy in the design of novel HEDMs. The synthesis of compounds like 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole serves as a critical step in creating energetic materials through subsequent nitrate (B79036) esterification nih.govresearchgate.net. This process yields energetic materials such as biisoxazolebis(methylene dinitrate), highlighting the role of the biisoxazole structure as a foundational element nih.govresearchgate.net.

| Compound | Precursor | Key Energetic Groups | Melting Point (°C) | Decomposition Temperature (°C) |

|---|---|---|---|---|

| [3,3'-biisoxazole]-5,5'-diylbis(methylene)dinitrate | 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole | Nitrate Ester (-ONO2) | 95.18 | 165.34 |

One notable example is 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN), which is derived from a this compound precursor. The biisoxazole rings in such compounds can exhibit Lewis-base behavior, promoting compatibility with electrophilic materials like nitrocellulose, while the alkyl nitric esters provide miscibility with other energetic plasticizers nih.gov. This dual functionality makes them highly effective as plasticizing ingredients in melt-castable and nitrocellulose-based formulations nih.govresearchgate.net. The synthesis of such compounds, often involving the nitration of diol precursors, underscores the versatility of the biisoxazole core in creating tailored energetic materials researchgate.net.

| Compound | Precursor | Application | Key Feature |

|---|---|---|---|

| 3,3′-biisoxazole-5,5′-bis(methylene) dinitrate (BIDN) | 5,5'-bis(hydroxymethyl)-3,3'-biisoxazole | Energetic Plasticizer | Compatibility with nitrocellulose and other energetic plasticizers |

The development of energetic polymers is a primary focus in modern energetic materials research, aiming to create binders that not only hold the formulation together but also contribute significantly to its energy output. The this compound scaffold is a promising building block for the synthesis of such energetic polymers and oligomers. By incorporating the biisoxazole unit into a polymer backbone, it is possible to create materials with high energy density and robust safety profiles.

Research into energetic polymers based on 5-aminotetrazole (B145819) has demonstrated the potential of high-nitrogen heterocycles in this field mdpi.com. Similarly, the this compound core can be functionalized and polymerized to yield energetic binders with desirable thermal and mechanical properties. These polymers can be designed to be less sensitive to accidental detonation, a critical safety consideration. The synthesis of new energetic materials based on polyfunctionalized tetrazoles and covalent azides further highlights the trend towards incorporating nitrogen-rich heterocycles into polymeric structures to enhance energetic performance nih.gov.

Luminescent Materials (e.g., organometallic iridium and rhenium complexes)

The this compound ligand and its derivatives have been explored for their use in the development of luminescent organometallic complexes, particularly with iridium(III) and rhenium(I). These complexes are of interest for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging due to their favorable photophysical properties.

The isoxazole moiety can be incorporated into ligands that coordinate with metal centers, influencing the electronic properties and, consequently, the luminescence of the resulting complex. The design of these ligands allows for the fine-tuning of emission wavelengths and quantum yields. While direct studies on this compound complexes are emerging, research on related isoxazole-containing ligands provides strong evidence of their potential. For example, the electrochemical synthesis of novel isoxazoles tethered with other functional groups has been shown to produce compounds with interesting biological and electronic properties nih.gov.

In the context of luminescent materials, isoxazole-calix researchgate.netarene derivatives have been developed as fluorescent sensors for metal ions like copper(II) researchgate.net. This demonstrates the ability of the isoxazole unit to participate in host-guest chemistry that modulates fluorescence. Such principles can be extended to the design of this compound-based sensors.

Photochromic and Electrochemical Probe Applications

While direct applications of this compound in photochromic materials and as electrochemical probes are still an area of active research, the broader class of isoxazole derivatives has shown potential in these fields. Photochromic materials can reversibly change their color upon exposure to light, making them suitable for applications such as optical data storage and smart windows. The electronic properties of the isoxazole ring could potentially be harnessed to create novel photochromic systems when incorporated into appropriate molecular structures.

In the realm of electrochemistry, isoxazole derivatives have been investigated for their electroactive properties. For instance, the electrochemical synthesis of spiroisoxazole derivatives has been reported, with applications in the synthesis of natural products researchgate.net. Furthermore, glassy carbon electrodes are widely used in electrochemistry for the detection of various electroactive substances, and the study of novel isoxazole derivatives often involves their electrochemical characterization derpharmachemica.com. The potential for this compound to act as a ligand in electrochemical sensors is an area ripe for exploration, building on the known redox activity of related heterocyclic compounds.

Development of Advanced Polymeric Materials

Beyond energetic applications, the this compound unit is a versatile building block for the creation of a wide range of advanced polymeric materials. Its rigid, aromatic structure can impart desirable thermal and mechanical properties to polymers. The synthesis of polymers containing benzoxazole (B165842) moieties, which share structural similarities with isoxazole, has led to materials with high glass transition temperatures and excellent thermal stability rsc.org.

The incorporation of this compound into polymer backbones can be achieved through various polymerization techniques. The functional groups attached to the biisoxazole core can be tailored to allow for its integration into different types of polymer architectures, including polyesters, polyamides, and polyimides. These materials could find applications in areas requiring high performance, such as aerospace, electronics, and automotive industries. The development of functional degradable block copolymers for building reactive micelles is one example of how heterocyclic building blocks can be used to create sophisticated polymer systems rsc.org. The modular synthesis of such polymers allows for the precise control of their properties and functionalities nih.gov.

Sensing and Detection Technologies

Extensive literature searches did not yield specific research findings on the application of the chemical compound This compound in sensing and detection technologies. The current body of scientific literature primarily focuses on derivatives of other heterocyclic compounds for these applications. Therefore, no detailed research findings or data tables for this compound in this specific context can be provided.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways and Sustainable Methodologies

Future research into the synthesis of 5,5'-biisoxazole is expected to focus on the development of novel, efficient, and environmentally benign methodologies. Current synthetic strategies for biisoxazoles often rely on classical approaches that may involve harsh reaction conditions or the use of hazardous reagents. The exploration of greener alternatives will be a key research thrust.

Key areas for future investigation include:

Catalyst Development: The design and application of novel catalysts, including transition metal catalysts and organocatalysts, could offer milder reaction conditions and improved yields for the synthesis of the this compound scaffold.

Microwave-Assisted Synthesis: The use of microwave irradiation has the potential to significantly reduce reaction times and improve energy efficiency in the synthesis of isoxazole (B147169) derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and product consistency. The development of flow-based methodologies for this compound synthesis would be a significant advancement.

One-Pot Reactions: The design of one-pot, multi-component reactions would streamline the synthetic process, reducing the need for intermediate purification steps and minimizing waste generation.

A comparative look at potential synthetic approaches is presented in the table below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Catalytic Methods | Milder conditions, higher selectivity, lower energy consumption. | Development of novel, reusable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Optimization of reaction parameters for this compound. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design of dedicated flow reactors and reaction protocols. |

| One-Pot Reactions | Reduced waste, simplified procedures, increased efficiency. | Discovery of new multi-component reaction pathways. |

Advanced Characterization Techniques for Structure-Property Relationships

A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. Future research will undoubtedly employ a suite of advanced characterization techniques to elucidate these relationships.

Future characterization efforts will likely focus on:

Single-Crystal X-ray Diffraction: This technique will be instrumental in determining the precise three-dimensional structure of this compound derivatives, providing insights into their solid-state packing and intermolecular interactions. For instance, studies on isomers like 5,5′-bis(hydroxymethyl)-3,3′-biisoxazole have revealed trans planar configurations of the isoxazole rings nih.gov.

Spectroscopic Analysis: A combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, will be essential for confirming the chemical structure and purity of newly synthesized compounds.

Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) will be used to evaluate the thermal stability of this compound derivatives, which is particularly important for applications in materials science.

Predictive Computational Modeling for Rational Design

Computational modeling is poised to play an increasingly important role in the rational design of novel this compound derivatives with tailored properties. By leveraging the power of theoretical calculations, researchers can predict molecular properties and guide synthetic efforts, thereby saving time and resources.

Future computational studies will likely involve:

Density Functional Theory (DFT): DFT calculations can be used to predict a wide range of properties, including molecular geometries, electronic structures, and spectroscopic signatures of this compound derivatives.

Molecular Docking: In the context of medicinal chemistry, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound-based ligands with biological targets.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to establish a mathematical relationship between the chemical structure of this compound derivatives and their biological activity, aiding in the design of more potent compounds.

Diversification of Functionalization for Enhanced Properties

The functionalization of the this compound core with various substituents is a key strategy for tuning its physicochemical properties and enhancing its performance in specific applications. Future research will focus on exploring a wide range of functionalization reactions to create a diverse library of this compound derivatives.